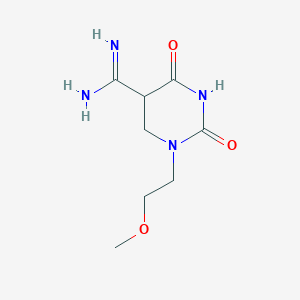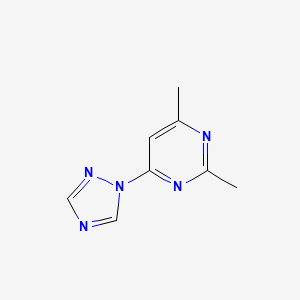
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a type of 1,2,4-triazole derivative . These derivatives are known for their potential as anticancer agents and as Strigolactone biosynthesis inhibitors . They have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and other 1,2,4-triazole derivatives is established by NMR and MS analysis . These structures are crucial for understanding their biological activities and potential as therapeutic agents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and other 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions are crucial for the formation of the triazole ring, which is a key feature of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and other 1,2,4-triazole derivatives are determined by their molecular structure . These properties are crucial for understanding their reactivity and potential as therapeutic agents .Aplicaciones Científicas De Investigación
Coordination Chemistry
Research has indicated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, such as 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, display broad versatility in binding metal ions. These ligands primarily coordinate through the endocyclic nitrogen atom, leading to dimeric and polymeric structures with potential applications in material science and coordination chemistry. Notably, their complexation behavior with various metals has been thoroughly reviewed, highlighting their structural diversity and potential in creating new materials with unique properties (Salas et al., 1999).
Synthetic Methodologies
The compound and its derivatives have been utilized in the synthesis of various heterocyclic frameworks, demonstrating their role as key intermediates in the construction of biologically active molecules. For instance, their involvement in the synthesis of triazolo[4,3-a]pyrimidine derivatives via three-component condensation has been documented, showcasing their applicability in creating complex molecular structures under mild conditions. These methodologies offer a pathway to a wide range of compounds with potential pharmaceutical applications (Jamasbi et al., 2018).
Biological Activities
Furthermore, the biological activities of compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine moiety have been extensively studied. These compounds have shown promising results in various biological assays, including DNA photocleavage activity and potential fungicidal and plant growth-regulating activities. The synthesis and bioactivity studies of these compounds underscore their potential as lead compounds in developing new therapeutic agents (Sharma et al., 2015).
Direcciones Futuras
The future directions for research on “2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” and other 1,2,4-triazole derivatives include further investigation of their mechanism of action, optimization of their synthesis, and evaluation of their potential as therapeutic agents . These compounds represent a promising class of compounds for the development of new anticancer agents and Strigolactone biosynthesis inhibitors .
Propiedades
IUPAC Name |
2,4-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-3-8(12-7(2)11-6)13-5-9-4-10-13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLBGGDXLJDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2643702.png)
![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)
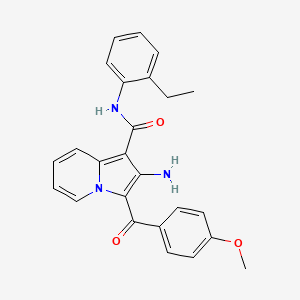
![3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2643706.png)
![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)
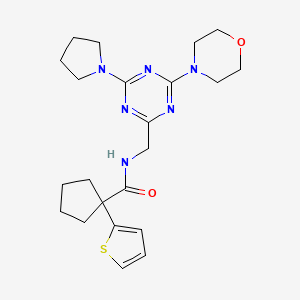
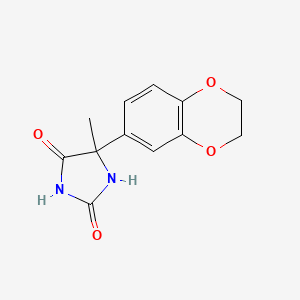
![6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2643713.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2643718.png)
![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)
